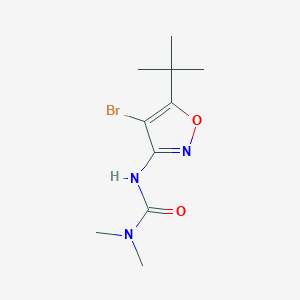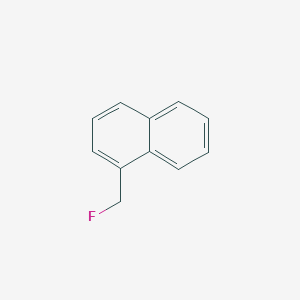
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a cyclohexyl group and two 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of cyclohexylphosphine with 3,3-dimethylbut-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or 3,3-dimethylbut-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new phosphane derivatives with different functional groups.
科学的研究の応用
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom and attached groups. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or material science.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Cyclohexylphosphine: Similar to Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane but lacks the 3,3-dimethylbut-1-yn-1-yl groups.
Dimethylphenylphosphine: Another phosphine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in catalysis, material science, and potentially in biological systems.
特性
CAS番号 |
57045-04-2 |
|---|---|
分子式 |
C18H29OP |
分子量 |
292.4 g/mol |
IUPAC名 |
bis(3,3-dimethylbut-1-ynyl)phosphorylcyclohexane |
InChI |
InChI=1S/C18H29OP/c1-17(2,3)12-14-20(19,15-13-18(4,5)6)16-10-8-7-9-11-16/h16H,7-11H2,1-6H3 |
InChIキー |
DJYGQXAGRMNZSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CP(=O)(C#CC(C)(C)C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



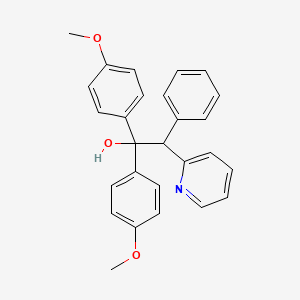
methanone](/img/structure/B14622956.png)

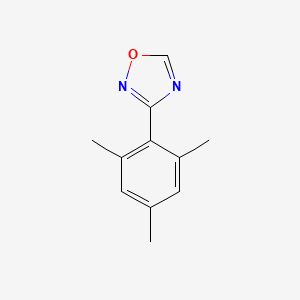
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
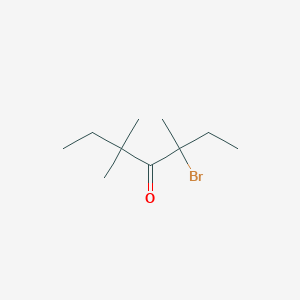
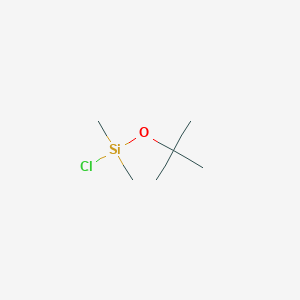

![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
